molecular formula C10H20F6OSi2 B1591828 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane CAS No. 690-56-2

1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane

Cat. No.: B1591828
CAS No.: 690-56-2
M. Wt: 326.43 g/mol
InChI Key: HPHWGSZEZXZPHT-UHFFFAOYSA-N
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Description

1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane is an organosilicon compound characterized by its unique structure, which includes both methyl and trifluoropropyl groups attached to a disiloxane backbone. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane typically involves the hydrosilylation reaction of 1,1,1,3,3,3-hexamethyldisiloxane with 3,3,3-trifluoropropene in the presence of a platinum catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane undergoes various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Oxidation: Conversion to silanols or siloxanes in the presence of oxidizing agents.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Hydrosilylation: Platinum catalysts, typically at elevated temperatures.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Halogenating agents or other nucleophiles.

Major Products Formed

    Hydrosilylation: Formation of organosilicon compounds with various functional groups.

    Oxidation: Production of silanols or siloxanes.

    Substitution: Generation of substituted organosilicon derivatives.

Scientific Research Applications

1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Biology: Employed in the development of biocompatible materials and drug delivery systems.

    Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.

    Industry: Utilized in the production of silicone polymers and resins, as well as in surface treatments and coatings.

Mechanism of Action

The mechanism of action of 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane involves its interaction with various molecular targets and pathways. In hydrosilylation reactions, the platinum catalyst facilitates the addition of silicon-hydrogen bonds to unsaturated organic compounds, leading to the formation of new organosilicon products. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound with only methyl groups attached.

    1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups in addition to methyl groups.

    1,1,3,3,5,5-Hexamethyltrisiloxane: A trisiloxane compound with additional methyl groups.

Uniqueness

1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane is unique due to the presence of trifluoropropyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

690-56-2

Molecular Formula

C10H20F6OSi2

Molecular Weight

326.43 g/mol

IUPAC Name

trimethyl-[methyl-bis(3,3,3-trifluoropropyl)silyl]oxysilane

InChI

InChI=1S/C10H20F6OSi2/c1-18(2,3)17-19(4,7-5-9(11,12)13)8-6-10(14,15)16/h5-8H2,1-4H3

InChI Key

HPHWGSZEZXZPHT-UHFFFAOYSA-N

SMILES

C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F

Canonical SMILES

C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F

Origin of Product

United States

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